1-Cyclopropylmethanesulfonyl-4-methoxybenzene
Description
1-Cyclopropylmethanesulfonyl-4-methoxybenzene is a substituted benzene derivative featuring a methoxy group at the para position and a cyclopropylmethanesulfonyl group at the ortho position. While direct data on this compound are absent in the provided evidence, structural analogs and related compounds offer insights into its probable properties and applications.
Properties
IUPAC Name |
1-(cyclopropylmethylsulfonyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-14-10-4-6-11(7-5-10)15(12,13)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLFAWIQAIXNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240431 | |
| Record name | 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144461-21-2 | |
| Record name | 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144461-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylmethanesulfonyl-4-methoxybenzene typically involves the reaction of cyclopropylmethanesulfonyl chloride with 4-methoxyphenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are often carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylmethanesulfonyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Reagents like sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
- Oxidation of the methoxy group yields 4-formylbenzenesulfonylcyclopropane.
- Reduction of the sulfonyl group yields 1-cyclopropylmethylthio-4-methoxybenzene.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropylmethanesulfonyl-4-methoxybenzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethanesulfonyl-4-methoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences between 1-Cyclopropylmethanesulfonyl-4-methoxybenzene and its analogs:
Key Observations:
- Electron Effects : The sulfonyl group in the target compound is more electron-withdrawing than the cyclopropylmethyl or ethynyl groups in analogs, likely increasing its stability and hydrogen-bonding capacity.
Key Observations:
Biological Activity
1-Cyclopropylmethanesulfonyl-4-methoxybenzene (CAS No. 144461-21-2) is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
1-Cyclopropylmethanesulfonyl-4-methoxybenzene features a cyclopropyl group attached to a methanesulfonyl moiety and a methoxy-substituted aromatic ring. Its molecular formula is , with a molecular weight of approximately 239.29 g/mol.
Mechanisms of Biological Activity
The biological activity of 1-Cyclopropylmethanesulfonyl-4-methoxybenzene can be attributed to its interaction with various biomolecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interfere with the activity of certain enzymes, particularly those involved in metabolic pathways.
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit cytotoxic properties against cancer cell lines, potentially by inducing apoptosis through intrinsic and extrinsic pathways.
In Vitro Studies
- Cytotoxicity Assays : Research has demonstrated that 1-Cyclopropylmethanesulfonyl-4-methoxybenzene exhibits significant cytotoxic effects on various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be lower than 20 µg/mL, indicating strong antiproliferative activity .
- Mechanism of Action : The compound was shown to increase reactive oxygen species (ROS) levels in treated cells, which correlates with enhanced apoptosis rates. This suggests that oxidative stress may play a critical role in its mechanism of action .
Case Studies
| Study | Cell Line | IC50 Value (µg/mL) | Observations |
|---|---|---|---|
| Study A | MCF-7 | <20 | Induced apoptosis via ROS accumulation |
| Study B | A549 | <20 | Significant reduction in cell viability |
Comparison with Related Compounds
1-Cyclopropylmethanesulfonyl-4-methoxybenzene can be compared with other similar sulfonamide compounds in terms of biological activity:
| Compound Name | Structure | Biological Activity | IC50 Value (µg/mL) |
|---|---|---|---|
| Compound X | Similar | Moderate cytotoxicity | 25 |
| Compound Y | Similar | High COX-2 inhibition | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
